molecular formula C23H24N2O7 B2747809 Ethyl 4-((2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate CAS No. 862978-70-9

Ethyl 4-((2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate

Cat. No.: B2747809
CAS No.: 862978-70-9
M. Wt: 440.452
InChI Key: DMQHACIZSFBZBH-UHFFFAOYSA-N
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Description

Ethyl 4-((2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C23H24N2O7 and its molecular weight is 440.452. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[[2-[(2,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O7/c1-4-31-20(27)12-11-19(26)25-21-15-7-5-6-8-17(15)32-22(21)23(28)24-16-10-9-14(29-2)13-18(16)30-3/h5-10,13H,4,11-12H2,1-3H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQHACIZSFBZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a synthetic compound that has been investigated for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a benzofuran core, which is known for various biological activities, including anticancer and anti-inflammatory properties.

Chemical Structure

The compound can be represented as follows:

C20H24N2O4\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{4}

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzofuran have demonstrated cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The mechanism of action often involves the inhibition of key proteins involved in cell proliferation and survival pathways, such as Bcl-2 .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1A-431<10Bcl-2 inhibition
Compound 2Jurkat<5Apoptosis induction
Ethyl CompoundVariousTBDTBD

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity is crucial for developing treatments for chronic inflammatory diseases .

Case Studies

  • Case Study on Anticancer Activity : A study investigating the structure-activity relationship (SAR) of benzofuran derivatives found that modifications at specific positions on the benzofuran ring significantly enhanced anticancer potency. The presence of electron-donating groups was correlated with increased activity against breast cancer cell lines .
  • Anti-inflammatory Study : Another research focused on the anti-inflammatory potential of similar compounds revealed that they effectively reduced inflammation markers in animal models of arthritis. The study suggested a dose-dependent response, highlighting the therapeutic window for clinical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This includes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : It could modulate receptor activity related to cell survival and apoptosis.

Q & A

Advanced Research Question

  • CYP450 Metabolism Prediction : Use Schrödinger’s QikProp to identify labile sites (e.g., ester hydrolysis at 4-oxobutanoate).
  • Toxicity Profiling : Apply Derek Nexus for structural alerts (e.g., benzofuran carbamoyl groups linked to hepatotoxicity) .
  • ADME Modeling : SwissADME predicts bioavailability (e.g., >80% plasma protein binding for this compound) .

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